molecular formula C16H14INO B11683954 (3,4-Dihydro-2H-quinolin-1-yl)-(4-iodo-phenyl)-methanone

(3,4-Dihydro-2H-quinolin-1-yl)-(4-iodo-phenyl)-methanone

Cat. No.: B11683954
M. Wt: 363.19 g/mol
InChI Key: SWQWPZRHCQTZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Dihydro-2H-quinolin-1-yl)-(4-iodo-phenyl)-methanone is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system fused with a phenyl group substituted with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydro-2H-quinolin-1-yl)-(4-iodo-phenyl)-methanone typically involves the reaction of 4-iodobenzoyl chloride with 3,4-dihydroquinoline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydro-2H-quinolin-1-yl)-(4-iodo-phenyl)-methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3,4-Dihydro-2H-quinolin-1-yl)-(4-iodo-phenyl)-methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3,4-Dihydro-2H-quinolin-1-yl)-(4-iodo-phenyl)-methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dihydro-2H-quinolin-1-yl)-(4-bromo-phenyl)-methanone
  • (3,4-Dihydro-2H-quinolin-1-yl)-(4-chloro-phenyl)-methanone
  • (3,4-Dihydro-2H-quinolin-1-yl)-(4-fluoro-phenyl)-methanone

Uniqueness

(3,4-Dihydro-2H-quinolin-1-yl)-(4-iodo-phenyl)-methanone is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogen-substituted counterparts. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity towards molecular targets.

Properties

Molecular Formula

C16H14INO

Molecular Weight

363.19 g/mol

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(4-iodophenyl)methanone

InChI

InChI=1S/C16H14INO/c17-14-9-7-13(8-10-14)16(19)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10H,3,5,11H2

InChI Key

SWQWPZRHCQTZGO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)I

Origin of Product

United States

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